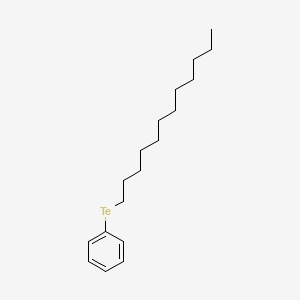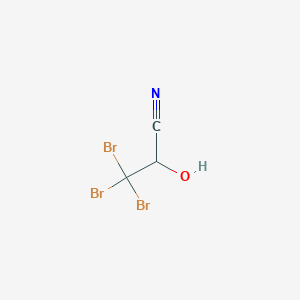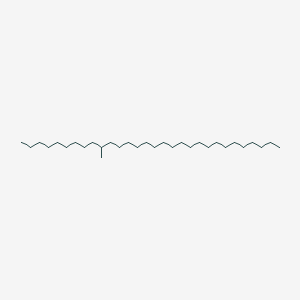
10-Methyl-triacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-triacontane is a branched alkane with the molecular formula C31H64. It is a hydrocarbon consisting of a long chain of 30 carbon atoms with a methyl group attached to the 10th carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-triacontane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as triacontane, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like Fischer-Tropsch synthesis. These methods allow for the large-scale production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methyl-triacontane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is less reactive towards oxidation and reduction under standard conditions. it can participate in halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Combustion: In the presence of oxygen, this compound can undergo complete combustion to produce carbon dioxide and water.
Major Products Formed:
Halogenation: Formation of various halogenated derivatives depending on the reaction conditions.
Combustion: Carbon dioxide and water.
Wissenschaftliche Forschungsanwendungen
10-Methyl-triacontane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its stability and non-reactivity make it an ideal candidate for studying the properties of long-chain hydrocarbons. Additionally, it can be used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures .
In biology and medicine, this compound is studied for its potential role in cell membrane structure and function. Its hydrophobic nature allows it to interact with lipid bilayers, making it a useful model compound for understanding membrane dynamics .
Wirkmechanismus
The mechanism of action of 10-Methyl-triacontane is primarily related to its physical properties rather than specific biochemical interactions. As a hydrophobic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in studies of cell membrane structure and function .
Vergleich Mit ähnlichen Verbindungen
- **
Triacontane (C30H62): A straight-chain alkane with 30 carbon atoms.
Eigenschaften
CAS-Nummer |
73189-32-9 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
10-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-24-26-28-30-31(3)29-27-25-23-11-9-7-5-2/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
GRJLEPJWRAAJJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


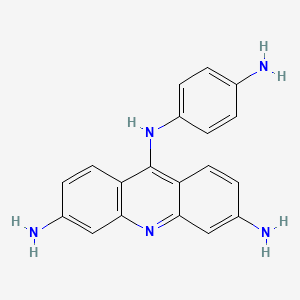

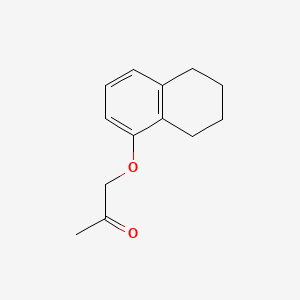
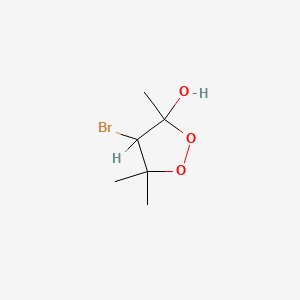
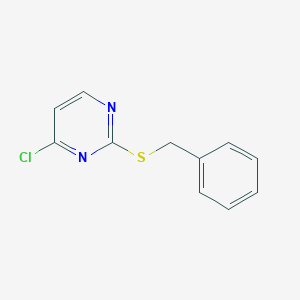
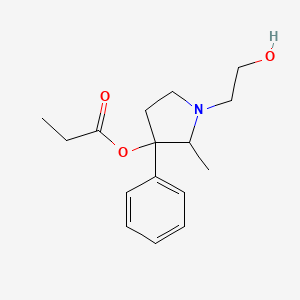
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
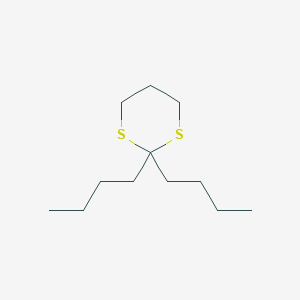

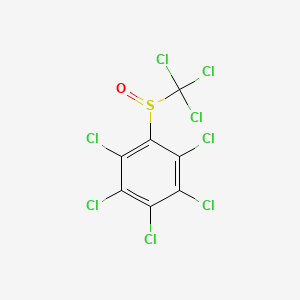
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
